An In-depth Technical Guide to Ethyl 6-oxospiro[2.4]heptane-5-carboxylate: Structure, Properties, and Synthetic Strategies for Drug Discovery
An In-depth Technical Guide to Ethyl 6-oxospiro[2.4]heptane-5-carboxylate: Structure, Properties, and Synthetic Strategies for Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the unique chemical entity, Ethyl 6-oxospiro[2.4]heptane-5-carboxylate. While specific literature on this exact molecule is sparse, this document synthesizes data from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications. The focus is on providing actionable insights and methodologies grounded in established scientific literature.
The spiro[2.4]heptane scaffold, which joins a cyclopropane and a cyclopentane ring through a single quaternary carbon, represents a "privileged" structural motif in modern drug discovery.[1][2] Its inherent three-dimensionality and conformational rigidity offer significant advantages over traditional flat, aromatic structures.[1] By projecting substituents into well-defined vectors in space, these scaffolds can facilitate highly specific and potent interactions with biological targets, while often improving key physicochemical properties such as solubility and metabolic stability.[1][2] This guide will elucidate the key characteristics of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate, a functionalized derivative poised for utility in creating novel therapeutics.
Part 1: Molecular Structure and Physicochemical Properties
Chemical Structure
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate is characterized by a spirocyclic core. The IUPAC numbering convention places the spiro-atom at position 4. The cyclopentane ring contains an ethyl ester at position 5 and a ketone at position 6. The presence of these functional groups, a β-ketoester system on a constrained cyclopentane ring, makes this molecule a versatile intermediate for further chemical elaboration.
Caption: Retrosynthetic analysis for the target molecule.
The proposed forward synthesis involves three key stages:
-
Formation of a Malonic Ester Derivative: Alkylation of diethyl malonate with a suitable cyclopropylmethyl electrophile.
-
Chain Extension: A Michael addition reaction to introduce the remaining carbon atoms of the cyclopentanone ring.
-
Cyclization: An intramolecular Dieckmann condensation to form the five-membered ring and generate the target β-ketoester.
Detailed Experimental Protocol (Proposed)
This protocol is a robust, proposed methodology based on established organic synthesis procedures. [3]Researchers should perform small-scale trials to optimize conditions.
Step 1: Synthesis of Diethyl 2-(cyclopropylmethyl)malonate
-
Setup: To a dry 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 200 mL of absolute ethanol.
-
Base Formation: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide.
-
Malonate Addition: Cool the solution to room temperature and add diethyl malonate (16.0 g, 100 mmol) dropwise.
-
Alkylation: Add (bromomethyl)cyclopropane (13.5 g, 100 mmol) dropwise to the stirred solution. After the addition is complete, heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add 150 mL of water to the residue and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation to obtain diethyl 2-(cyclopropylmethyl)malonate.
Step 2: Synthesis of Diethyl 2-allyl-2-(cyclopropylmethyl)malonate
-
Setup: In a similar setup as Step 1, prepare a solution of sodium ethoxide from sodium (2.3 g, 100 mmol) in 200 mL of absolute ethanol.
-
Substrate Addition: Add the product from Step 1 (diethyl 2-(cyclopropylmethyl)malonate, assuming 100 mmol) to the ethoxide solution.
-
Alkylation: Add allyl bromide (12.1 g, 100 mmol) dropwise. Heat the mixture to reflux for 4-6 hours until TLC indicates the consumption of the starting material.
-
Workup and Purification: Follow the workup and purification procedure described in Step 1 to isolate diethyl 2-allyl-2-(cyclopropylmethyl)malonate.
Step 3: Synthesis of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate via Ozonolysis and Dieckmann Condensation
This step combines ozonolysis and cyclization in a one-pot or sequential manner.
-
Ozonolysis: Dissolve the product from Step 2 in 250 mL of dichloromethane and cool to -78 °C. Bubble ozone gas through the solution until a persistent blue color is observed. Purge the solution with nitrogen gas to remove excess ozone.
-
Reductive Workup: Add dimethyl sulfide (15 mL) and allow the solution to warm to room temperature overnight. This reduces the ozonide to the corresponding aldehyde.
-
Dieckmann Condensation:
-
Prepare a solution of sodium ethoxide in ethanol as previously described.
-
Add the crude aldehyde solution from the previous step dropwise to the sodium ethoxide solution at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4 hours to drive the cyclization.
-
-
Acidic Workup: Cool the reaction mixture and carefully neutralize with 1 M HCl until the pH is ~5-6. Remove the ethanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Ethyl 6-oxospiro[2.4]heptane-5-carboxylate .
Part 3: Predicted Spectroscopic Data
The following data are predicted based on the structure and spectral information from analogous compounds. [1][4]This serves as a guide for the characterization of the synthesized product.
-
¹H-NMR (400 MHz, CDCl₃):
-
δ 4.20 (q, 2H, J = 7.1 Hz, -OCH₂ CH₃)
-
δ 3.50 (m, 1H, CH -COOEt)
-
δ 2.20-2.80 (m, 4H, cyclopentanone ring protons)
-
δ 1.28 (t, 3H, J = 7.1 Hz, -OCH₂CH₃ )
-
δ 0.30-0.80 (m, 4H, cyclopropane ring protons)
-
Rationale: The quartet and triplet are characteristic of an ethyl ester. The cyclopentanone and cyclopropane protons will appear as complex multiplets in the aliphatic region. The proton at C5, alpha to both the carbonyl and the ester, is expected to be a multiplet around 3.50 ppm.
-
-
¹³C-NMR (100 MHz, CDCl₃):
-
δ 205.0 (C=O, ketone)
-
δ 170.0 (C=O, ester)
-
δ 61.5 (-O CH₂CH₃)
-
δ 55.0 (C H-COOEt)
-
δ 40.0 (Spiro-carbon)
-
δ 35.0, 30.0 (Cyclopentanone CH₂ groups)
-
δ 14.0 (-OCH₂C H₃)
-
δ 10.0, 8.0 (Cyclopropane CH₂ groups)
-
Rationale: The two carbonyl carbons will be significantly downfield. The spiro-carbon will be a unique quaternary signal. The remaining signals correspond to the aliphatic carbons of the rings and the ethyl group.
-
-
Infrared (IR, neat film, cm⁻¹):
-
~2950 (C-H aliphatic stretch)
-
~1745 (C=O stretch, ester)
-
~1715 (C=O stretch, cyclopentanone)
-
~1200 (C-O stretch, ester)
-
Rationale: The spectrum will be dominated by two strong carbonyl absorption bands. The five-membered ring ketone (cyclopentanone) typically absorbs at a higher frequency than an open-chain ketone.
-
-
Mass Spectrometry (MS, ESI+):
-
m/z 183.0965 ([M+H]⁺)
-
m/z 205.0784 ([M+Na]⁺)
-
Rationale: High-resolution mass spectrometry should confirm the elemental composition (C₁₀H₁₄O₃). Common fragmentation patterns would include the loss of the ethoxy group (-45 Da) or the entire ethyl ester group (-73 Da).
-
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The unique topology of the spiro[2.4]heptane core makes it an attractive scaffold for generating novel chemical entities with therapeutic potential.
A Scaffold for Modulating Inflammatory Pathways
Patents have described bridged spiro[2.4]heptane derivatives as potent agonists for the ALX receptor (also known as FPR2) and/or FPRL2. [3][5]These G-protein coupled receptors play a crucial role in regulating inflammatory responses. Agonists of these receptors can promote the resolution of inflammation, making them attractive targets for treating a range of conditions, including:
-
Inflammatory and obstructive airway diseases (e.g., asthma, COPD). [3]* Neuroinflammatory and neurodegenerative diseases. [3]* Other inflammatory conditions.
The functional handles on Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (the ketone and ester) provide ideal anchor points for elaborating the scaffold to target these receptors, enabling the systematic exploration of structure-activity relationships (SAR).
Advantages in Modern Drug Design
Incorporating spirocyclic motifs like spiro[2.4]heptane is a validated strategy to overcome common challenges in drug development. [1][2]
-
Enhanced Three-Dimensionality: The rigid, non-planar structure allows for precise spatial orientation of pharmacophoric elements, leading to improved binding affinity and selectivity for the biological target. [1]* Improved Physicochemical Properties: The introduction of sp³-rich spirocycles can increase aqueous solubility and reduce lipophilicity compared to flat aromatic analogues, which can lead to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. [1]* Access to Novel Chemical Space: Spirocycles provide access to unique and under-explored areas of chemical space, offering opportunities for discovering first-in-class therapeutics and securing novel intellectual property. [1][2]
Conclusion
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate stands out as a high-potential building block for the synthesis of complex, three-dimensional molecules aimed at challenging biological targets. While direct experimental data remains to be published, this guide provides a comprehensive, technically-grounded framework for its synthesis, characterization, and application. By leveraging established synthetic methodologies and a deep understanding of the structural benefits of spirocycles, researchers can effectively utilize this compound to advance their drug discovery programs, particularly in the realm of inflammation and beyond.
References
- WO2010134014A1. Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists.
-
WO/2010/134014. BRIDGED SPIRO [2.4] HEPTANE DERIVATIVES AS ALX RECEPTOR AND/OR FPRL2 AGONISTS. WIPO Patentscope. [Link]
-
Supporting Information for "A novel and efficient one-pot synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylates". [Link]
Sources
- 1. Methyl 6-oxospiro[3.3]heptane-2-carboxylate | 1138480-98-4 [chemicalbook.com]
- 2. Methyl 6-oxospiro[3.3]heptane-2-carboxylate | 1138480-98-4 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Spiro[2.4]heptane, 1,5-dimethyl-6-methylene- (CAS 62238-24-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
